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Compound of Interest

Compound Name: co-Proxamol

Cat. No.: B15181980 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the historical clinical guidelines for the

prescription of co-proxamol, a combination analgesic containing dextropropoxyphene and

paracetamol. The document outlines the intended use, dosage, and the clinical evidence that

underpinned its use, as well as the significant safety concerns that ultimately led to the

withdrawal of its marketing authorization in the United Kingdom and other countries. The

information is intended to serve as a reference for researchers in pharmacology, drug safety,

and regulatory affairs.

Introduction
Co-proxamol was a widely prescribed analgesic for the management of mild to moderate pain.

It combined the opioid agonist dextropropoxyphene hydrochloride (32.5 mg) and the non-opioid

analgesic paracetamol (325 mg)[1][2][3]. The rationale for this combination was to provide a

synergistic analgesic effect, allowing for a lower dose of the opioid component. However,

growing concerns over its safety profile, particularly in overdose, led to a phased withdrawal

from the UK market between 2005 and 2007, a decision that was later followed by other

regulatory bodies worldwide[4][5].

Historical Prescribing Guidelines (Pre-2005)
Prior to the initiation of its withdrawal, co-proxamol was indicated for the relief of mild to

moderate pain. The typical adult dosage was two tablets every four hours as needed for pain,
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with a maximum of eight tablets in a 24-hour period[3].

Indications:

Musculoskeletal pain (e.g., backache, arthritis)[3][6]

Post-surgical pain[6]

Headache[3]

Toothache[3]

Period pain[3]

Contraindications and Cautions (often emphasized closer to and during the withdrawal period):

Patients with suicidal ideation or a history of suicide attempts[2][4][7].

Individuals with a history of addiction or substance abuse[2][4][7].

Concurrent use of alcohol or other central nervous system (CNS) depressants[1][2][4].

It was not recommended for use in children[2].

Quantitative Data Summary
The decision to withdraw co-proxamol was heavily influenced by quantitative data related to

its efficacy and, more critically, its association with fatal overdoses.

Table 1: Efficacy of Co-proxamol vs. Paracetamol in
Clinical Trials
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Outcome Measure Comparison Result
Confidence Interval
(95%)

Difference in Pain

Intensity

Co-proxamol vs.

Paracetamol
7.3% -0.2% to 14.9%

Response Rate Ratio
Co-proxamol vs.

Paracetamol
1.05 0.8 to 1.3

Source: Systematic overview of 26 randomised controlled trials involving 2231 patients with

postsurgical, arthritis, and musculoskeletal pain[6]. The data indicated that there was little

objective evidence to support the superior analgesic efficacy of co-proxamol over paracetamol

alone in moderate pain[6].

Table 2: Co-proxamol Related Deaths in England and
Wales (Pre- and Post-Withdrawal Announcement)

Time Period
Average Annual Deaths (Suicide and
Accidental Poisoning)

1998-2004 ~271

2008-2010 ~23

Source: Evaluation of the impact of co-proxamol withdrawal in England and Wales[5].

Table 3: Reduction in Co-proxamol Prescribing and
Deaths (2005-2007)

Metric Reduction

Prescriptions 59% decrease

Deaths involving co-proxamol
Estimated 349 fewer deaths (including suicides

and accidental poisonings)

Source: Time series analysis of the effect of the withdrawal announcement[8].
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Experimental Protocols
Detailed experimental protocols for the original clinical trials assessing the efficacy and safety

of co-proxamol are not readily available in the public domain. However, a systematic review

published in the BMJ in 1997 provides insight into the general methodology of the trials that

informed prescribing practices[6].

Protocol: Systematic Review of Co-proxamol Efficacy

Objective: To evaluate the comparative efficacy and tolerability of the paracetamol-

dextropropoxyphene combination versus paracetamol alone.

Study Design: A systematic review and meta-analysis of randomized controlled trials (RCTs).

The review included head-to-head comparison trials and single-active placebo-controlled

trials.

Inclusion Criteria: RCTs involving patients with postsurgical pain, arthritis, or musculoskeletal

pain that compared co-proxamol, paracetamol, and placebo.

Data Extraction: Two independent reviewers extracted data on pain intensity, patient-

reported pain relief (defined as moderate to excellent), and the incidence of side effects.

Primary Outcome Measures:

Sum of the difference in pain intensity.

Response rate ratio, where a response was defined as moderate to excellent pain relief.

Statistical Analysis: Data from individual trials were pooled using statistical methods to

calculate the overall effect size. A random-effects model was used if significant heterogeneity

was detected between studies.

Signaling Pathways
The analgesic and toxic effects of co-proxamol are a result of the distinct mechanisms of

action of its two components: dextropropoxyphene and paracetamol.
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Dextropropoxyphene Signaling Pathway
Dextropropoxyphene is a weak opioid agonist that primarily acts on the μ-opioid receptors in

the central nervous system. Its binding to these G-protein coupled receptors initiates a

signaling cascade that ultimately leads to a reduction in neuronal excitability and the perception

of pain.
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Caption: Dextropropoxyphene's opioid receptor-mediated signaling pathway.

Paracetamol Signaling Pathway
The mechanism of action of paracetamol is complex and not fully elucidated. It is thought to

exert its analgesic effects primarily within the central nervous system through multiple

pathways, including the modulation of the endocannabinoid system and descending

serotonergic pathways.
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Caption: Postulated central analgesic mechanisms of paracetamol.

Logical Workflow for Withdrawal Decision
The decision by the Medicines and Healthcare products Regulatory Agency (MHRA) to

withdraw co-proxamol followed a logical process of risk-benefit assessment.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15181980?utm_src=pdf-body-img
https://www.benchchem.com/product/b15181980?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15181980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Concerns over Co-proxamol Safety

MHRA/CSM Review of
Efficacy and Safety Data

Finding: Limited evidence of
superior efficacy over paracetamol alone

Finding: High risk of fatality in
overdose (accidental and intentional)

Risk-Benefit Analysis

Decision: Risks outweigh benefits

Action: Phased Withdrawal
of Marketing Authorisation (2005-2007)

Outcome: Significant reduction in
co-proxamol related deaths

Click to download full resolution via product page

Caption: Decision-making workflow for the withdrawal of co-proxamol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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